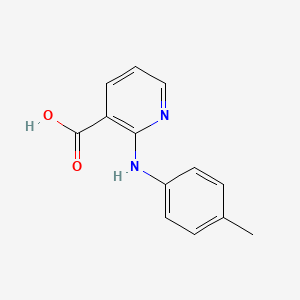

2-(4-Toluidino)nicotinic acid

Description

BenchChem offers high-quality 2-(4-Toluidino)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Toluidino)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylanilino)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-9-4-6-10(7-5-9)15-12-11(13(16)17)3-2-8-14-12/h2-8H,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKCFBVBBOJSMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Nicotinic Acid Derivatives in Chemical Biology

Nicotinic acid, also known as niacin or vitamin B3, is a well-established player in human health, primarily recognized for its role in cellular metabolism and as a treatment for high cholesterol. esmed.orgvkm.no However, the therapeutic potential of its derivatives extends far beyond this initial application. chemistryjournal.netresearchgate.net By modifying the basic nicotinic acid structure, chemists have unlocked a diverse array of biological functions, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. researchgate.netchemistryjournal.netnih.gov

These derivatives often feature a pyridine (B92270) ring, a hexagonal molecule containing five carbon atoms and one nitrogen atom, which can be readily modified to fine-tune the compound's properties. mdpi.com This adaptability has made nicotinic acid derivatives a fertile ground for drug discovery, with researchers exploring their efficacy against a spectrum of diseases, from neurodegenerative conditions to various forms of cancer. chemistryjournal.netnih.gov The ability to synthesize a wide range of analogues allows for the systematic exploration of structure-activity relationships, a cornerstone of modern medicinal chemistry. bohrium.com

Significance of the 2 Aminonicotinic Acid Scaffold

Within the broader family of nicotinic acid derivatives, the 2-aminonicotinic acid scaffold has emerged as a particularly "privileged" structure in medicinal chemistry. mdpi.com This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for the development of new drugs. The 2-aminonicotinic acid structure, characterized by an amino group at the second position of the pyridine (B92270) ring, serves as a crucial building block for more complex molecules with tailored therapeutic effects. nih.gov

Research has demonstrated the utility of this scaffold in the creation of compounds targeting the central nervous system. nih.gov For instance, derivatives of 2-aminonicotinic acid have been investigated as inhibitors of enzymes implicated in neurodegenerative diseases. nih.gov Furthermore, the scaffold's inherent chemical properties make it a valuable intermediate in the synthesis of novel antimicrobial and anticancer agents. nih.gov Its structural versatility allows for the introduction of various substituents, leading to a wide range of compounds with distinct biological profiles.

Rationale for Focused Research on 2 4 Toluidino Nicotinic Acid

Established Chemical Synthesis Pathways for 2-(4-Toluidino)nicotinic Acid

The synthesis of 2-(4-Toluidino)nicotinic acid, a derivative of 2-anilinonicotinic acid, is most commonly achieved through cross-coupling reactions. These methods involve the formation of a carbon-nitrogen bond between an amine and a pyridine (B92270) ring.

The primary precursors for the synthesis are typically 2-chloronicotinic acid and 4-toluidine (p-toluidine). Two major named reactions are employed for this transformation: the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classical method that traditionally uses a copper catalyst to couple an aryl halide with an amine. researchgate.net The reaction often requires high temperatures and polar aprotic solvents like dimethylformamide (DMF) or xylene. researchgate.netresearchgate.net Optimization studies have focused on the choice of solvent and the role of the copper catalyst. researchgate.net Interestingly, in some cases, improved yields have been reported when no catalyst is used at all, provided the reagents are soluble in the chosen solvent, which also simplifies purification. researchgate.net

The Buchwald-Hartwig amination represents a more modern approach, utilizing a palladium catalyst with specialized phosphine (B1218219) ligands. wikipedia.orglibretexts.org This method is known for its high efficiency and broad substrate scope, functioning under milder conditions than the Ullmann reaction. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to yield the final product. libretexts.orgnumberanalytics.com The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands like XPhos often employed for coupling aryl chlorides. tcichemicals.com

The efficiency of these synthetic routes can vary significantly based on the chosen conditions. Ullmann condensations have been reported with moderate to excellent yields, sometimes reaching up to 98% under optimized hydrothermal conditions. researchgate.net However, traditional methods often result in average yields and can be complicated by side reactions, such as the formation of tars, especially when the amine contains electron-withdrawing groups. researchgate.net

Research aimed at improving the Ullmann reaction has systematically studied the effects of solvents and catalysts on yield. For example, the reaction between 2-chloronicotinic acid and various anilines has been evaluated in different solvents, demonstrating the critical role of the reaction medium. researchgate.net

Table 1: Effect of Solvent on the Yield of a 2-Anilinonicotinic Acid Derivative in an Uncatalyzed Reaction

Data adapted from a study on Ullmann condensation optimization. researchgate.net

Palladium-catalyzed methods like the Buchwald-Hartwig amination generally offer higher selectivity and yields under more controlled conditions. organic-chemistry.org The reaction can tolerate a wide array of functional groups, although some, like azo groups, may interfere with the catalyst. libretexts.org

Novel Approaches in Nicotinic Acid Derivative Synthesis

Recent advancements in chemical synthesis have emphasized the development of more sustainable and efficient methods, which are applicable to the synthesis of the broader class of nicotinic acid derivatives.

Biocatalysis has emerged as a powerful alternative to traditional chemical synthesis for producing nicotinic acid and its analogues. frontiersin.org These methods employ enzymes or whole-cell systems, which offer high selectivity and operate under mild reaction conditions, such as ambient temperature and pressure. frontiersin.orgnih.gov

The primary enzymatic routes involve the hydrolysis of cyanopyridines or nicotinamide. nih.govmdpi.com Nitrilase enzymes can convert 3-cyanopyridine (B1664610) directly to nicotinic acid in a single step. mdpi.comresearchgate.net For instance, the nitrilase from Rhodococcus rhodochrous J1 has been shown to convert 3-cyanopyridine to nicotinic acid with 100% yield. nih.gov Another pathway uses a two-step process involving nitrile hydratase (which converts the nitrile to an amide) and an amidase (which hydrolyzes the amide to the carboxylic acid). researchgate.net Immobilization of these enzymes can enhance their stability and reusability, making the process more economically viable for industrial applications. mdpi.com

Green chemistry principles are increasingly being integrated into the synthesis of nicotinic acid derivatives to minimize environmental impact. nih.gov Traditional industrial production of nicotinic acid often involves harsh oxidizing agents like nitric acid, high temperatures, and produces significant waste, including greenhouse gases. nih.govresearchgate.net

In response, greener alternatives are being developed. One significant advancement is the development of solvent- and catalyst-free synthesis methods. nih.gov For example, 2-anilinonicotinic acid derivatives have been successfully synthesized by heating 2-chloronicotinic acid with various amines without any solvent or catalyst, resulting in excellent yields and shorter reaction times. nih.gov Other green approaches focus on the use of air as a clean oxidant and the development of catalytic gas-phase oxidation processes, which represent the state-of-the-art in terms of sustainability. chimia.ch Biocatalytic methods are inherently green as they use water as a solvent and are conducted under mild conditions. nih.gov

Table 2: Comparison of Synthetic Methods for Nicotinic Acid Production

Systematic Derivatization of the 2-(4-Toluidino)nicotinic Acid Core

The 2-(4-Toluidino)nicotinic acid structure features two primary sites for chemical modification: the carboxylic acid group and the aromatic rings. Systematic derivatization typically targets the carboxylic acid functionality to produce a variety of related compounds.

The carboxylic acid group can be readily converted into esters, amides, or acid hydrazides. For example, treatment of nicotinic acid derivatives with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding nicotinic acid hydrazides, which are important intermediates for the synthesis of more complex heterocyclic systems. mdpi.com The synthesis of N'-arylidene-nicotinohydrazides can be achieved by condensing these hydrazides with various aromatic aldehydes. mdpi.com

Furthermore, the carboxylic acid can be activated using coupling agents to react with various nucleophiles. Derivatization using reagents like N-methyl-nicotinic acid N-hydroxysuccinimide ester has been reported for modifying hydroxyl groups on other molecules, highlighting the reactivity of activated nicotinic acid derivatives. researchgate.net Amidation of the carboxyl group on sialic acids has also been achieved using p-toluidine, demonstrating the utility of this amine in forming stable amide linkages under specific reaction conditions. jst.go.jp These derivatization strategies allow for the systematic exploration of the chemical space around the core 2-(4-Toluidino)nicotinic acid structure to generate libraries of related compounds.

Design and Preparation of Substituted Analogues

The preparation of substituted analogues of 2-(4-Toluidino)nicotinic acid is most commonly achieved through the Ullmann condensation reaction. researchgate.netresearchgate.net This method involves the copper-catalyzed or uncatalyzed cross-coupling of 2-chloronicotinic acid with a variety of substituted anilines. researchgate.net The reaction conditions can be demanding, often requiring high temperatures and polar aprotic solvents, and yields can be variable depending on the electronic nature of the substituents on the aniline (B41778) starting material. researchgate.netwikipedia.org

Research into optimizing the Ullmann condensation for this class of compounds has shown that the choice of solvent and the presence or absence of a copper catalyst are critical. researchgate.net For instance, studies have demonstrated that using xylene as a solvent can facilitate product isolation due to low solubility. researchgate.net Interestingly, for some aniline derivatives, particularly those with electron-donating groups, proceeding without a copper catalyst can lead to improved yields and reduced formation of tar-like byproducts. researchgate.net Conversely, anilines bearing strong electron-withdrawing groups can result in considerable deactivation and low yields. researchgate.net

An alternative synthetic route involves a two-step process: first, the condensation of ethyl 2-chloronicotinate with a substituted aniline at high temperatures, followed by the saponification (hydrolysis under basic conditions) of the resulting ethyl ester to yield the final nicotinic acid derivative. google.com

The following table details the synthesis of various 2-anilinonicotinic acid derivatives using the Ullmann condensation under different conditions, illustrating the impact of substituents and catalysts on reaction yield.

Table 1: Yields of Substituted 2-Anilinonicotinic Acids via Ullmann Condensation Data derived from research on the optimization of the Ullmann condensation for 2-anilinonicotinic acid derivatives. researchgate.net

| Reactant (Substituted Aniline) | Yield (Xylene, 150 mL with Cu) | Yield (Xylene, 150 mL without Cu) |

|---|---|---|

| Aniline | Good | 87% |

| 2-Methoxyaniline | Low | 63% |

| 2-Nitroaniline | Low | 20% |

| 2-Cyanoaniline | Good | 80% |

| 3,4-Dimethoxyaniline | Low | 65% |

Examples of synthesized analogues include 2-(phenylamino)nicotinic acid, 2-[methyl(phenyl)amino]nicotinic acid, and 2-(2-methyl-3-chloro-anilino)-nicotinic acid. google.comresearchgate.netresearchgate.net These structures form the basis for exploring the chemical space around the parent compound.

Targeted Modifications for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are essential for identifying the key structural features of a molecule that are responsible for its biological activity. nih.govresearchgate.net For 2-(4-Toluidino)nicotinic acid, these studies involve systematic modifications to different parts of the molecule to probe their effect on function. The primary targets for modification are the toluidine ring, the amine linker, and the carboxylic acid group.

Toluidine Ring Modification: This involves introducing various substituents at different positions on the phenyl ring. The goal is to investigate the influence of steric bulk, electronic effects (electron-donating vs. electron-withdrawing), and lipophilicity on the molecule's activity. For example, SAR studies on related scaffolds have shown that even small substituents like a fluorine atom can significantly enhance biological activity. nih.gov

Amine Linker Modification: The secondary amine (-NH-) group connecting the two aromatic rings is a critical site for modification. Its hydrogen atom can act as a hydrogen bond donor, which is often a crucial interaction for biological activity. nih.gov A common modification in SAR studies is N-alkylation (e.g., replacing the hydrogen with a methyl group to form 2-[methyl(4-tolyl)amino]nicotinic acid) to test the importance of this hydrogen bond-donating capability. researchgate.net Loss of activity upon this modification often confirms the essential role of the N-H group. nih.gov

The following table summarizes the common targeted modifications performed on the 2-(4-Toluidino)nicotinic acid scaffold for SAR studies.

Table 2: Targeted Modifications of 2-(4-Toluidino)nicotinic Acid for SAR Studies

| Molecular Region | Type of Modification | Rationale / Purpose in SAR |

|---|---|---|

| Toluidine Ring | Introduction of diverse substituents (e.g., -Cl, -F, -OCH₃, -NO₂) | Probe steric and electronic requirements for activity. |

| Amine Linker (-NH-) | N-Alkylation (e.g., N-methylation) | Investigate the importance of the N-H as a hydrogen bond donor. |

| Carboxylic Acid (-COOH) | Esterification or Amidation | Modify polarity, solubility, and potential for hydrogen bonding; create prodrugs. |

| Nicotinic Acid Ring | Introduction of substituents | Evaluate the impact on ring electronics and overall molecular conformation. |

Through the combined strategies of analogue synthesis and targeted modifications, researchers can systematically map the chemical features of 2-(4-Toluidino)nicotinic acid that are critical for its desired properties, paving the way for the rational design of new and improved compounds.

Investigation of Crystalline Forms and Polymorphism

The phenomenon of polymorphism, where a single compound crystallizes into different structures, is of paramount importance in materials science and pharmaceuticals. In the case of 2-(4-toluidino)nicotinic acid, also known as 2-(p-tolylamino)nicotinic acid (TNA), this phenomenon is particularly intriguing due to the existence of both neutral and zwitterionic forms. researchgate.net

Identification and Analysis of Neutral and Zwitterionic Polymorphs

Research has successfully identified and characterized three polymorphic forms of TNA, designated as Forms I, II, and III. researchgate.net Forms I and II are neutral polymorphs, while Form III represents a rare zwitterionic structure. researchgate.net

The crystallization of these different forms is highly dependent on the experimental conditions. Notably, the zwitterionic Form III has been observed to crystallize only in the presence of pyridine-type coformers. researchgate.net This suggests that the local chemical environment plays a crucial role in stabilizing the zwitterionic state. A comparative look at related diarylamine carboxylic acids shows that while polymorphism is common, the existence of both neutral and zwitterionic polymorphs for a single compound is a rare occurrence. researchgate.net

Crystal Packing Architectures and Intermolecular Interactions

In the neutral Form I , molecules are linked into chains by an acid-pyridine synthon, where the carboxylic acid group of one molecule forms a hydrogen bond with the pyridine nitrogen of an adjacent molecule. researchgate.net These chains are further connected into a two-dimensional sheet through C-H···π interactions. researchgate.net

The zwitterionic Form III presents a different primary interaction motif. Instead of the neutral acid-pyridine synthon, it is characterized by a carboxylate-pyridinium heterosynthon, a direct consequence of the intramolecular proton transfer. researchgate.net Interestingly, Form I and the zwitterionic Form III are 2D isostructural, meaning they share a similar two-dimensional packing arrangement despite the difference in their ionization state. researchgate.net This isostructurality is a notable finding, highlighting the subtle interplay of forces that govern crystal packing.

The table below provides a summary of the crystallographic data for the polymorphs of 2-(4-toluidino)nicotinic acid.

| Form | Crystal System | Space Group | Key Hydrogen Bond Motif |

| I (Neutral) | Monoclinic | P2₁/c | O–H···N (acid-pyridine) |

| II (Neutral) | Monoclinic | P2₁/n | O–H···N (acid-pyridine) |

| III (Zwitterionic) | Monoclinic | P2₁/c | N⁺–H···O⁻ (carboxylate-pyridinium) |

This table summarizes key crystallographic data for the three known polymorphs of 2-(4-toluidino)nicotinic acid, highlighting the differences in their crystal systems and primary hydrogen bonding interactions. researchgate.net

Hydrogen Bonding Networks and Supramolecular Constructs

Hydrogen bonding is the dominant force in directing the assembly of TNA molecules into their respective crystalline lattices. The nature of these hydrogen bonds dictates whether a neutral or zwitterionic form is adopted.

In the neutral polymorphs (Forms I and II), the key hydrogen bond is the O–H···N interaction between the carboxylic acid proton and the pyridine nitrogen. researchgate.net This is a classic and robust hydrogen bond synthon in crystal engineering. In Form I, these synthons create one-dimensional chains. researchgate.net

In the zwitterionic Form III, the proton transfer leads to a stronger N⁺–H···O⁻ hydrogen bond between the protonated pyridinium (B92312) and the carboxylate group. researchgate.net This charge-assisted hydrogen bond is a defining feature of the zwitterionic structure.

Beyond these primary interactions, other weaker interactions like C-H···O and C-H···π contacts play a crucial role in the three-dimensional organization of the crystal structures, connecting the primary hydrogen-bonded motifs into stable supramolecular constructs. researchgate.net The analysis of Hirshfeld surfaces has been employed to visualize and quantify these subtle differences in intermolecular contacts between the neutral and zwitterionic polymorphs. researchgate.net

High-Resolution Spectroscopic Characterization

To complement the crystallographic data, various high-resolution spectroscopic techniques are indispensable for characterizing the different polymorphic forms of 2-(4-toluidino)nicotinic acid, especially for distinguishing between the neutral and zwitterionic states.

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly sensitive to the structural differences between polymorphs. researchgate.net These methods probe the vibrational modes of the molecules, which are directly influenced by the bonding environment and intermolecular interactions.

For TNA, the most significant spectral differences between the neutral and zwitterionic forms are observed in the regions associated with the carboxylic acid and pyridine ring vibrations.

Neutral Forms (I and II): The IR spectra of the neutral forms are expected to show a characteristic C=O stretching vibration for the carboxylic acid group, typically in the range of 1700-1755 cm⁻¹. core.ac.uk A broad O-H stretching band is also anticipated.

Zwitterionic Form (III): In the zwitterionic form, the disappearance of the carboxylic acid C=O and O-H stretching bands is a key indicator. Instead, new bands corresponding to the symmetric and antisymmetric stretching vibrations of the carboxylate group (COO⁻) would appear. Furthermore, the N⁺-H stretching vibration of the pyridinium ring would be present.

The table below presents a general comparison of expected key vibrational frequencies for the neutral and zwitterionic forms of 2-(4-toluidino)nicotinic acid.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) - Neutral Form | Expected Wavenumber Range (cm⁻¹) - Zwitterionic Form |

| O-H stretch (Carboxylic Acid) | ~3550 (can be broad due to H-bonding) | Absent |

| N⁺-H stretch (Pyridinium) | Absent | Present |

| C=O stretch (Carboxylic Acid) | ~1700-1755 | Absent |

| COO⁻ antisymmetric stretch | Absent | ~1560-1600 |

| COO⁻ symmetric stretch | Absent | ~1400-1440 |

This table provides a generalized comparison of the expected key IR and Raman vibrational frequencies that can be used to distinguish between the neutral and zwitterionic forms of 2-(4-toluidino)nicotinic acid. researchgate.netcore.ac.uk

Solid-State Nuclear Magnetic Resonance (ss-NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (ss-NMR) spectroscopy is another powerful, non-destructive technique for characterizing polymorphism. It provides information about the local chemical environment of specific atomic nuclei, such as ¹³C and ¹⁵N. researchgate.net

The chemical shifts of the carbon and nitrogen atoms in TNA are highly sensitive to their electronic environment, which changes significantly between the neutral and zwitterionic forms.

¹³C ss-NMR: The chemical shift of the carboxyl carbon is a key diagnostic marker. In the neutral form, the carboxyl carbon (–COOH) will have a different chemical shift compared to the carboxylate carbon (–COO⁻) in the zwitterionic form.

¹⁵N ss-NMR: Similarly, the nitrogen chemical shift of the pyridine ring will be significantly different for the neutral pyridine nitrogen versus the protonated pyridinium nitrogen (N⁺-H) in the zwitterionic structure.

The combination of single-crystal X-ray diffraction with these advanced spectroscopic techniques provides a comprehensive and unambiguous characterization of the polymorphic landscape of 2-(4-toluidino)nicotinic acid, revealing the subtle yet critical structural differences that define its neutral and zwitterionic forms. researchgate.net

Solution-State Conformational Dynamics and Tautomeric Equilibria

The behavior of 2-(4-Toluidino)nicotinic acid in solution is characterized by complex equilibria involving different conformations and tautomeric forms. While the solid-state structure is fixed within a crystal lattice, in solution, the molecule possesses greater freedom, leading to dynamic interconversions between various states.

Tautomerism in Solution: Aromatic compounds containing both amino and carboxylic acid functionalities, such as TNA, can potentially exist in different tautomeric forms. For nicotinic acid and its derivatives, the possibility of keto-enol tautomerism and the existence of zwitterionic species in solution have been subjects of investigation. researchgate.netresearchgate.net In aqueous solutions, nicotinic acid itself is reported to exist mainly as a dipolar zwitterion. researchgate.net

For compounds structurally related to TNA, the solvent polarity plays a significant role in the position of the tautomeric equilibrium. nih.gov Generally, in solution, the ketoamine tautomer is the most stable form due to strong stabilization by intermolecular and solute-solvent hydrogen bonds. researchgate.net However, the specific equilibrium for TNA in various solvents is a complex interplay of factors including solvent polarity, pH, and temperature.

Studies on similar systems, like 2-aminopyridine, have shown that one-electron oxidation can influence the tautomeric preference, increasing the stability of the imine tautomer. researchgate.net While direct studies on the solution-state tautomeric equilibrium of TNA are not extensively detailed in the provided context, the principles governing related compounds suggest that a dynamic equilibrium between the amino and potentially imino or zwitterionic forms is likely.

The study of conformational dynamics often employs techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide information about the average conformation and the rates of interconversion between different conformers. The specific conformational preferences of TNA in solution would be influenced by steric and electronic interactions between the two aromatic rings and the substituents.

Table of Compound Names

| Compound Name |

|---|

| 2-(4-Toluidino)nicotinic acid (TNA) |

| 2-chloronicotinic acid |

| 2-(Phenylamino)nicotinic acid (PNA) |

| 2-(methyl(phenyl)amino)nicotinic acid (MPNA) |

| 2-(methyl(p-tolyl)amino)nicotinic acid (MTNA) |

| 2-aminopyridine |

| 3,5-dinitrobenzoic acid |

| 3-nitrobenzoic acid |

| o-aminopyridine |

| m-nitrobenzoic acid |

| Nicotinic acid |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. dergipark.org.trmdpi.com This is achieved by minimizing the molecule's total electronic energy. For this process, a functional, such as B3LYP, and a basis set, like 6-31G* or 6-311G++, are commonly employed to approximate the Schrödinger equation. dergipark.org.trresearchgate.netinpressco.com

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(nicotinic)-N(amino) | ~1.39 Å |

| Bond Length | C(carboxyl)-O(hydroxyl) | ~1.35 Å |

| Bond Angle | C-N-C (amino bridge) | ~125° |

| Dihedral Angle | Pyridine (B92270) Ring - Toluidine Ring | ~45° |

Charge Distribution and Electrostatic Potential Mapping

The way charge is distributed across a molecule is crucial for its interactions with its environment, including biological targets. researchgate.net Molecular Electrostatic Potential (MEP) mapping is a technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.netproteopedia.org

For 2-(4-Toluidino)nicotinic acid, an MEP map would illustrate regions of negative and positive potential. Typically, regions with a high concentration of electrons, such as around the oxygen atoms of the carboxylic acid group and the nitrogen of the pyridine ring, would show a negative electrostatic potential (often colored red or orange). These areas are prone to electrophilic attack and are important for forming hydrogen bonds. researchgate.netresearchgate.net Conversely, regions around the hydrogen atoms, particularly the one on the carboxylic acid and the amine bridge, would exhibit a positive potential (colored blue), indicating sites for nucleophilic attack. researchgate.net This visual representation is invaluable for predicting non-covalent interactions with receptor sites. nih.gov

| Atom/Group | Calculated Charge (a.u.) | MEP Region | Interaction Potential |

|---|---|---|---|

| Carboxyl Oxygens | Highly Negative | Red (Negative Potential) | Hydrogen Bond Acceptor, Electrophilic Attack Site |

| Pyridine Nitrogen | Negative | Orange/Yellow (Negative Potential) | Hydrogen Bond Acceptor |

| Carboxyl Hydrogen | Highly Positive | Blue (Positive Potential) | Hydrogen Bond Donor, Nucleophilic Attack Site |

| Amine Hydrogen | Positive | Green/Blue (Slightly Positive Potential) | Hydrogen Bond Donor |

Molecular Modeling for Biological Interactions

Molecular modeling simulates the interaction between a small molecule (ligand) and a biological macromolecule (target) to predict binding affinity and mode of action.

Ligand-Target Docking Simulations (e.g., Enzyme Active Sites, Receptor Binding Pockets)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. isfcppharmaspire.com As an NSAID, a primary biological target for 2-(4-Toluidino)nicotinic acid is the cyclooxygenase (COX) enzyme, specifically the COX-2 isoform. semanticscholar.orgnih.gov

In a typical docking simulation, the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 1CX2 or 6COX) is obtained from the Protein Data Bank. researchgate.netnih.gov The 2-(4-Toluidino)nicotinic acid molecule is then placed into the active site of the enzyme, and a scoring function calculates the binding energy for numerous possible conformations. The resulting docking score (in kcal/mol) indicates the binding affinity, with more negative values suggesting stronger binding. juniperpublishers.com

Simulations would likely show the carboxylate group of the nicotinic acid moiety forming key hydrogen bonds or ionic interactions with positively charged residues in the COX-2 active site, such as Arginine and Tyrosine. The toluidine and pyridine rings would likely engage in hydrophobic and pi-stacking interactions with other residues, anchoring the molecule within the binding pocket. researchgate.net

| Parameter | Value/Description |

|---|---|

| Target Protein | Human COX-2 (PDB: 1CX2) |

| Binding Energy (Docking Score) | -8.5 to -10.0 kcal/mol |

| Key Interacting Residues | Arg120, Tyr355, Ser530 |

| Types of Interactions | Hydrogen bonding (with carboxylate), Hydrophobic interactions, Pi-alkyl stacking |

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling identifies the essential spatial arrangement of molecular features necessary for biological activity. For a COX-2 inhibitor like 2-(4-Toluidino)nicotinic acid, a typical pharmacophore would include:

An acidic group (the carboxylic acid) to act as a hydrogen bond donor/acceptor.

One or two aromatic rings to fit into hydrophobic pockets of the active site.

A specific distance and orientation between these features. researchgate.netnih.gov

This model serves as a template for lead optimization, where the molecule's structure is systematically modified to improve properties like potency and selectivity. For 2-(4-Toluidino)nicotinic acid, optimization strategies could involve substituting different groups on the toluidine ring to enhance hydrophobic interactions or altering the linker between the two rings to achieve a more favorable binding conformation.

Dynamics Simulations for Conformational Flexibility and Solvation Effects

While docking provides a static picture of binding, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov An MD simulation of 2-(4-Toluidino)nicotinic acid, typically in a simulated aqueous environment, would reveal its conformational flexibility. tandfonline.comdntb.gov.ua

The simulation would track the movements of every atom over nanoseconds, showing how the bond between the two aromatic rings rotates, leading to a range of possible conformations. researchgate.net It would also detail the solvation effects, illustrating how water molecules form a "hydration shell" around the polar carboxylic acid group through hydrogen bonding. nih.gov Understanding this dynamic behavior is crucial, as the molecule must adopt a specific conformation to fit into the enzyme's active site, and its solvation properties influence its ability to reach the target in a biological system.

Exploration of Biological Activities and Underlying Molecular Mechanisms

Anti-inflammatory Properties and Cellular Mechanisms

Derivatives of the nicotinic acid scaffold have been synthesized and evaluated for their anti-inflammatory activity, showing promising results in various experimental models nih.govnih.gov. The class of 2-(arylamino)nicotinic acids, in particular, has been identified for its potential anti-inflammatory effects researchgate.net.

Studies on novel nicotinic acid derivatives have demonstrated their ability to modulate the expression of key pro-inflammatory cytokines. In experiments using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, certain derivatives were found to significantly inhibit the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) nih.gov. This suggests that compounds based on the nicotinic acid structure can interfere with the signaling pathways that lead to the production of these inflammatory mediators nih.govnih.govnih.govopencardiovascularmedicinejournal.com.

For instance, a study on specific nicotinic acid derivatives showed a potent reduction in the secretion of these cytokines, comparable to the effects of the standard drug ibuprofen nih.gov. This inhibitory action on crucial cytokines highlights a primary mechanism by which these compounds may exert their anti-inflammatory effects.

| Compound | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control (LPS-stimulated) | 305.4 ± 1.51 | 198.7 ± 0.98 |

| Derivative 4h | 109.9 ± 0.87 | 89.5 ± 0.54 |

| Derivative 5b | 115.2 ± 0.54 | 94.2 ± 0.49 |

| Ibuprofen (Reference) | 105.7 ± 0.76 | 85.1 ± 0.63 |

The anti-inflammatory action of nicotinic acid derivatives also extends to the inhibition of pro-inflammatory enzymes. The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is a hallmark of the inflammatory response nih.govnih.gov. Research has shown that certain nicotinic acid derivatives can effectively suppress the levels of both iNOS and COX-2 in stimulated macrophage cells nih.gov. Molecular docking studies on some 2-anilino nicotinic acid derivatives further suggest that they may act as potential inhibitors of COX enzymes researchgate.net.

The inhibition of these enzymes is a critical mechanism for controlling inflammation, as it leads to a decrease in the production of nitric oxide (NO) and prostaglandins, which are potent inflammatory mediators nih.govnih.gov.

Macrophage cell lines, such as RAW 264.7, are standard models for studying inflammatory responses. In these models, nicotinic acid derivatives have been shown to elicit significant anti-inflammatory effects without compromising cell viability nih.gov. The primary cellular response observed is a marked reduction in the production of inflammatory mediators, such as nitrite (an indicator of NO production), following stimulation with inflammatory agents like LPS nih.gov.

Furthermore, studies on nicotinic acid (niacin) have shown that it can reduce the secretion of pro-inflammatory mediators in human monocytes and macrophages, inhibit monocyte adhesion to activated endothelial cells, and reduce chemotaxis nih.govnih.govresearchgate.net. These cellular responses indicate that nicotinic acid and its derivatives can directly modulate the function of key immune cells involved in inflammation.

Antimicrobial Activity Research

The 2-(arylamino)nicotinic acid structure is recognized as a core component in molecules with potential antibacterial activity researchgate.net. Broader research into various derivatives of nicotinic acid has confirmed their potential as antimicrobial agents against a range of pathogenic microbes researchgate.netnih.govnih.gov.

Derivatives of nicotinic acid have demonstrated notable efficacy against Gram-positive bacteria nih.govnih.gov. In one study, novel acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid were synthesized and tested against a panel of bacteria. Several of these compounds showed promising activity against Gram-positive strains, including Bacillus subtilis and Staphylococcus aureus nih.gov.

Crucially, some of these derivatives also exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat nih.gov. For example, one acylhydrazone derivative showed a minimum inhibitory concentration (MIC) of 7.81 µg/mL against an MRSA strain, and a 1,3,4-oxadiazoline derivative was active against the same strain with an MIC of 15.62 µg/mL nih.gov. The ability of nicotinamide, a related compound, to act synergistically with antibiotics against MRSA has also been reported nih.govresearchgate.net.

| Bacterial Strain | Compound 13 (Acylhydrazone) | Compound 25 (1,3,4-oxadiazoline) |

|---|---|---|

| Staphylococcus aureus ATCC 6538 | 62.5 | 7.81 |

| Staphylococcus epidermidis ATCC 12228 | 1.95 | 62.5 |

| Bacillus subtilis ATCC 6633 | 125 | 7.81 |

| Staphylococcus aureus MRSA ATCC 43300 | 7.81 | 15.62 |

The precise mechanisms of antimicrobial action for 2-(4-Toluidino)nicotinic acid are not detailed in the available literature. However, research on related compounds like niacinamide and other nicotinic acid derivatives provides some insights. For niacinamide, studies suggest that its antimicrobial effect may involve causing microbial cell cycle arrest, where bacterial cells increase in volume to prepare for division but are prevented from completing the process mdpi.com. Other research on nicotinic acid suggests it can inhibit the formation of biofilms, which are protective structures that enhance bacterial resistance to antibiotics and host defenses preprints.orgresearchgate.net. The mechanism may involve altering the structure of protein biomolecules within the biofilm preprints.org. For other synthesized nicotinamides, potential molecular targets have been identified, including proteins related to antibiotic resistance, suggesting these compounds could help restore the efficacy of existing antibiotics nih.gov.

Following a comprehensive search for scientific literature, there is no available information specifically detailing the biological activities and underlying molecular mechanisms of the compound “2-(4-Toluidino)nicotinic acid” (also known as Tolnimetin) for the topics requested.

The specific areas of inquiry, including antioxidant activity (DPPH assay, SOD interactions), cardiovascular mechanisms (vasorelaxation pathways, cellular regulation of vascular tone), and effects on lipid metabolism (DGAT2 inhibition, Apolipoprotein A1, CETP gene suppression), have not been documented for this particular chemical compound in the available research.

Therefore, it is not possible to provide the requested article with scientifically accurate and verifiable data strictly focused on “2-(4-Toluidino)nicotinic acid” as per the provided outline. Research on related compounds, such as nicotinic acid (niacin), exists but does not pertain specifically to the 2-(4-Toluidino) derivative and thus cannot be substituted to maintain scientific accuracy.

Biological and Molecular Research on 2-(4-Toluidino)nicotinic acid Remains Largely Undocumented in Publicly Available Scientific Literature

Despite significant interest in the broader class of nicotinic acid derivatives for their diverse biological activities, detailed scientific information focusing specifically on the compound 2-(4-Toluidino)nicotinic acid is not available in the currently accessible body of scientific literature. Extensive searches for research pertaining to its interaction with specific receptors, its role in cellular metabolism, and its effects on neurobiological pathways have yielded no specific results for this particular molecule.

The provided outline requests an exploration of biological activities and molecular mechanisms, including interactions with the GPR109A/HCA2 receptor, impacts on NAD+ biosynthesis, modulation of mitochondrial function, effects on sebaceous lipogenesis, and its role in the central nervous system. However, research data on these specific topics for 2-(4-Toluidino)nicotinic acid could not be located.

The available research in these areas focuses almost exclusively on the parent compound, Nicotinic Acid (also known as niacin or vitamin B3), and its more common derivatives. For context, studies on nicotinic acid have established its role in various biological processes:

Receptor Interaction: Nicotinic acid is a known agonist for the hydroxycarboxylic acid receptor 2 (HCA2), also known as G protein-coupled receptor 109A (GPR109A). nih.govwikipedia.org This interaction is central to many of its physiological effects. nih.gov

Cellular Metabolism: As a precursor to Nicotinamide Adenine Dinucleotide (NAD+), nicotinic acid plays a crucial role in cellular energy metabolism and redox reactions through the Preiss-Handler pathway. nih.govnih.govnih.gov NAD+ is a vital coenzyme for numerous cellular processes, including those essential for mitochondrial function. nih.govnih.gov

Sebaceous Gland Function: Research has shown that nicotinic acid can suppress the production of lipids in human sebocytes by activating the HCA2 receptor. nih.govnih.govresearchgate.net

Neurobiology: Niacin is recognized as a key mediator for the development, maintenance, and survival of neurons within the central nervous system. nih.govnih.govresearchgate.net

It is important to emphasize that these findings pertain to nicotinic acid and cannot be scientifically extrapolated to 2-(4-Toluidino)nicotinic acid without dedicated research. Chemical modifications to the core nicotinic acid structure, such as the addition of a 4-toluidino group at the 2-position, can dramatically alter a compound's biological activity, receptor binding affinity, and metabolic fate.

Therefore, while the requested article outline covers significant areas of pharmacological research, the specific data required to populate these sections for 2-(4-Toluidino)nicotinic acid are absent from the reviewed scientific literature.

Neurobiological and Neuroinflammatory Pathway Investigations

Modulation of Neuroinflammation and Related Metabolites (e.g., 4PY)

There is no available scientific literature that specifically investigates the modulation of neuroinflammation or the formation of the metabolite 4PY by 2-(4-Toluidino)nicotinic acid.

In contrast, nicotinic acid (niacin) has been studied for its role in neuroinflammation. Research suggests that nicotinic acid can ameliorate neuroinflammation in models of Parkinson's disease through its interaction with the GPR109A receptor. nih.govsemanticscholar.org This interaction can lead to a reduction in the expression of pro-inflammatory cytokines. nih.gov

The metabolite 4PY (N1-methyl-4-pyridone-3-carboxamide) is a terminal metabolite of excess niacin. wikipedia.orgnih.gov Recent studies have associated elevated levels of 4PY with an increased risk of cardiovascular events, potentially through the promotion of vascular inflammation. nih.govverywellhealth.com This inflammatory response is thought to be linked to an increase in vascular cell adhesion molecule-1 (VCAM-1). nih.gov Again, it must be emphasized that this pathway is associated with nicotinic acid metabolism and has not been documented for 2-(4-Toluidino)nicotinic acid.

A structurally related compound to 2-(4-Toluidino)nicotinic acid is Clonixin, which is 2-(3-chloro-2-methylanilino)nicotinic acid. Clonixin is classified as a non-steroidal anti-inflammatory drug (NSAID). wikipedia.orgselleckchem.com Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent mediators of inflammation and pain. patsnap.comnih.govtargetmol.com By blocking prostaglandin production, Clonixin exerts its anti-inflammatory, analgesic, and antipyretic effects. wikipedia.orgpatsnap.com There is no information, however, linking Clonixin to the 4PY metabolite.

Interactions with Trace Metal Metabolism

No research is available on the influence of 2-(4-Toluidino)nicotinic acid on the metabolism of trace metals such as zinc and iron, nor on its complexation behavior with transition metal cations.

For nicotinic acid, studies have indicated that it can influence the absorption and utilization of both zinc and iron. nih.govresearchgate.net It has been suggested that nicotinic acid may play a role in enhancing the bioavailability of these essential trace metals. nih.govresearchgate.net

Table 1: Effects of Nicotinic Acid Supplementation on Zinc and Iron Metabolism in Animal Models

| Parameter | Effect of Nicotinic Acid Supplementation | Reference |

|---|---|---|

| Zinc Absorption | Significantly enhanced | nih.govresearchgate.net |

| Liver Zinc | Increased | nih.govresearchgate.net |

| Hemoglobin | Increased | nih.govresearchgate.net |

Influence on Zinc and Iron Absorption and Utilization

There is currently no scientific data describing the effects of 2-(4-Toluidino)nicotinic acid on the absorption and utilization of zinc and iron.

Studies on nicotinic acid have shown that its supplementation can lead to increased zinc absorption and higher levels of zinc in the liver. nih.govresearchgate.net Similarly, nicotinic acid has been observed to increase hemoglobin levels and iron concentrations in the liver in animal models. nih.govresearchgate.net These findings suggest a potential role for the nicotinic acid structure in modulating the metabolism of these important trace metals.

Complexation Behavior with Transition Metal Cations

The complexation behavior of 2-(4-Toluidino)nicotinic acid with transition metal cations has not been reported in the scientific literature.

Nicotinic acid and its derivatives, however, are known to form complexes with various transition metal ions. researchgate.netnih.govresearchgate.netnih.gov The stability of these complexes can vary depending on the metal ion. For instance, the stability of nicotinic acid complexes with some divalent and trivalent metal cations has been reported to follow the order: Fe(III) > Zn(II) > Co(II) > Cu(II) > Cd(II). researchgate.net The formation of these complexes is of interest for the development of new compounds with potential therapeutic applications. nih.govnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Correlation of Structural Features with Biological Potency and Selectivity

The anti-inflammatory activity of 2-anilinonicotinic acids is largely attributed to their ability to inhibit COX enzymes. The potency and selectivity towards the two main isoforms, COX-1 and COX-2, are dictated by specific structural features.

The nicotinic acid moiety is a critical component. The carboxylic acid group at the 3-position is essential for activity, as it is believed to mimic the carboxylic acid of arachidonic acid, the natural substrate for COX enzymes. This acidic group typically forms a key interaction with a conserved arginine residue in the active site of both COX-1 and COX-2.

The 2-anilino linkage provides a crucial structural scaffold. The nitrogen atom of the amino group and its substitution pattern are important. The presence of a hydrogen atom on the linking nitrogen allows for potential hydrogen bonding interactions within the enzyme's active site.

The substituents on the aniline (B41778) ring play a pivotal role in determining both the potency and the COX-2 selectivity. For 2-(4-Toluidino)nicotinic acid, the methyl group at the para-position of the aniline ring is a key determinant of its activity. The nature, size, and position of substituents on this ring can significantly alter the compound's interaction with the enzyme. For instance, the presence of specific substituents can allow the molecule to access a secondary, hydrophobic pocket present in the COX-2 active site but not in the more constricted COX-1 active site, thereby conferring selectivity.

To illustrate the impact of these structural modifications, consider the following hypothetical data based on common SAR trends for COX inhibitors:

| Compound | Aniline Substituent | Rationale for Activity |

| 2-(4-Toluidino)nicotinic acid | 4-Methyl | The methyl group can provide a favorable hydrophobic interaction within the enzyme's active site. |

| Analog A | 4-Methoxy | The methoxy (B1213986) group, being electron-donating and capable of hydrogen bonding, could alter the electronic properties and binding interactions. |

| Analog B | 4-Chloro | The chloro group, being electron-withdrawing and hydrophobic, can influence both the pKa of the aniline nitrogen and hydrophobic interactions. |

| Analog C | 2,6-Dichloro | Di-substitution at the ortho positions can force the aniline ring out of planarity with the nicotinic acid ring, potentially affecting the binding conformation. |

Rational Design Principles for Optimized Analogues of 2-(4-Toluidino)nicotinic Acid

Based on the SAR and pharmacophoric understanding, several rational design principles can be applied to create optimized analogs of 2-(4-Toluidino)nicotinic acid with potentially enhanced potency and selectivity.

Modification of the Aniline Ring Substituents: This is the most promising area for optimization.

To enhance potency: Introducing small, lipophilic groups at the para-position of the aniline ring can increase hydrophobic interactions within the active site.

To improve COX-2 selectivity: The key is to introduce substituents that can fit into the larger secondary pocket of COX-2. Larger, bulkier groups at the meta or para positions might enhance selectivity. The presence of specific functional groups that can form hydrogen bonds with residues in the secondary pocket could also be beneficial.

Alteration of the Nicotinic Acid Scaffold: While the carboxylic acid is generally considered essential, bioisosteric replacement with other acidic groups (e.g., tetrazole) could be explored to potentially improve metabolic stability or other pharmacokinetic properties.

Introduction of Conformational Constraints: Introducing substituents at the ortho-positions of the aniline ring can restrict the rotation around the C-N bond, locking the molecule into a more favorable conformation for binding. However, this must be done cautiously, as excessive steric hindrance could prevent binding altogether.

The following table outlines some rational design strategies and their expected outcomes:

| Design Strategy | Modification | Expected Outcome |

| Enhance COX-2 Selectivity | Introduce a bulkier substituent at the 4-position of the aniline ring (e.g., isopropyl, tert-butyl). | The bulkier group may preferentially occupy the larger secondary pocket of COX-2. |

| Increase Potency | Replace the 4-methyl group with a more lipophilic group of similar size (e.g., ethyl). | Increased hydrophobic interactions could lead to higher binding affinity. |

| Modulate Electronic Properties | Introduce electron-withdrawing or electron-donating groups on the aniline ring. | This can alter the pKa of the aniline nitrogen and influence hydrogen bonding potential. |

| Improve Pharmacokinetics | Replace the carboxylic acid with a bioisostere like a tetrazole. | May lead to improved metabolic stability and oral bioavailability. |

Advanced Analytical Method Development and Validation

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of multi-component samples, providing the high-resolution separation needed for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of 2-(4-Toluidino)nicotinic acid. Reversed-phase (RP-HPLC) is the most common mode used for nicotinic acid and its derivatives, offering excellent separation of polar, non-volatile compounds. creative-proteomics.com A simple, specific, and accurate RP-HPLC method can be developed for its determination in various forms. researchgate.net

Method development involves optimizing the stationary phase, mobile phase composition, pH, flow rate, and detector wavelength to achieve optimal separation and sensitivity. A C18 column is frequently employed as the stationary phase. researchgate.net The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, with the pH adjusted to control the ionization state of the acidic compound and improve peak shape. researchgate.net Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as 261 nm for the nicotinic acid chromophore. researchgate.net The retention time under specific conditions is a key identifier for the compound. For instance, in a validated method for nicotinic acid, a retention time of 3.125 minutes was achieved. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Agilent ZORBAX SB-C18 (150 x 4.6 mm, 3.5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile : Distilled Water (85:15), pH 4.5 | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection Wavelength | 261 nm | researchgate.net |

| Example Retention Time (Nicotinic Acid) | 3.125 min | researchgate.net |

For enhanced sensitivity and specificity, particularly in complex biological matrices like plasma, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). rsc.orgnih.gov This powerful combination allows for the unambiguous identification and quantification of the target compound and its metabolites, even at very low concentrations. bevital.noresearchgate.net

The process involves chromatographic separation followed by ionization of the analyte, typically using electrospray ionization (ESI) in positive ion mode. bevital.nonih.gov The mass spectrometer then separates ions based on their mass-to-charge ratio (m/z). In tandem MS, a specific parent ion (precursor ion) corresponding to the protonated molecule [M+H]⁺ is selected and fragmented to produce characteristic product ions. nih.gov The instrument monitors these specific precursor-to-product ion transitions in a mode known as Selected Reaction Monitoring (SRM), which provides exceptional selectivity and reduces background noise. nih.govbevital.no Method validation for LC-MS/MS assays typically demonstrates linearity over a wide concentration range, with precision and accuracy values well within acceptable limits (e.g., better than 15%). bevital.nonih.gov

| Parameter | Description | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | bevital.nonih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) | nih.govbevital.no |

| Sample Preparation | Protein precipitation with acetonitrile or solid-phase extraction (SPE). | bevital.nonih.gov |

| Example SRM Transition (Nicotinic Acid) | m/z 124 → 80 | nih.gov |

| Lower Limit of Quantification (LLOQ) | Can reach low ng/mL levels (e.g., 50.0 ng/mL for related compounds). | bevital.no |

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective technique for the qualitative analysis of 2-(4-Toluidino)nicotinic acid. researchgate.net Its primary applications are in monitoring the progress of a chemical synthesis and for the preliminary assessment of compound purity. researchgate.netchemistryhall.com

In reaction monitoring, TLC can distinguish the starting materials from the product based on their differing polarities, which results in different retention factors (Rf values). chemistryhall.com For purity assessment, a pure compound should ideally appear as a single spot on the TLC plate. researchgate.net The technique uses a stationary phase, such as silica (B1680970) gel coated on a plate, and a mobile phase, which is a solvent or mixture of solvents. nih.gov After the plate is developed, the spots are visualized, commonly under UV light (e.g., at 254 nm) if the compound is UV-active. nih.gov Alternatively, chemical staining agents like potassium permanganate (B83412) or phosphomolybdic acid can be used, which react with the compound to produce a colored spot. chemistryhall.com

| Parameter | Description | Reference |

|---|---|---|

| Application | Monitoring reaction progress; assessing purity. | chemistryhall.comresearchgate.net |

| Stationary Phase | Silica gel 60 F254 plates. | nih.gov |

| Mobile Phase Example | Butanol-acetic acid-water mixture (for polar compounds). | nih.gov |

| Visualization | UV light (254 nm); staining with potassium permanganate (KMnO₄) or phosphomolybdic acid (PMA). | chemistryhall.com |

Spectroscopic Approaches for Quantitative and Qualitative Analysis

Spectroscopic methods provide information about a molecule's structure and concentration by measuring its interaction with electromagnetic radiation.

UV-Visible spectrophotometry is a straightforward and widely accessible technique for determining the concentration of 2-(4-Toluidino)nicotinic acid in a solution. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The aromatic rings and conjugated system in the compound's structure result in strong UV absorption. For quantitative analysis, the wavelength of maximum absorbance (λmax) is identified by scanning the UV-Vis spectrum. For related nicotinic acid compounds, a λmax of 261 nm is often used for detection. researchgate.net A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Surface-Enhanced Raman Spectroscopy (SERS) is an advanced analytical technique that offers exceptionally high sensitivity, making it suitable for trace-level detection and providing detailed structural information. mdpi.commdpi.com SERS overcomes the primary limitation of conventional Raman spectroscopy—weak signal intensity—by enhancing the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. mdpi.comresearchgate.net

The enhancement allows for the detection of analytes at extremely low concentrations, potentially down to the single-molecule level. mdpi.com The resulting SERS spectrum consists of a series of peaks corresponding to the specific vibrational modes of the molecule, acting as a unique molecular fingerprint. researchgate.net For 2-(4-Toluidino)nicotinic acid, SERS could provide information on the orientation of the molecule on the metal surface through the enhancement of specific vibrational bands, such as those from the pyridine (B92270) ring or the carboxylate group. researchgate.net This makes SERS a powerful tool for both qualitative identification and structural investigation at trace levels. mdpi.com

Method Validation and Quality Assurance in Analytical Research

The validation of analytical methods is a critical process in pharmaceutical research and development. It provides documented evidence that a specific method is suitable for its intended purpose. For a compound such as 2-(4-Toluidino)nicotinic acid, robust analytical methods are essential for its quantification in various matrices, ensuring the reliability and accuracy of experimental results. The validation process adheres to guidelines set by international bodies, which outline the specific parameters that must be evaluated.

Quality assurance in analytical research encompasses the systematic monitoring and evaluation of the various aspects of a project, service, or facility to ensure that standards of quality are being met. It is an overarching process that includes method validation as a key component, ensuring that the data generated is accurate, reproducible, and fit for its intended use.

Core Principles of Method Validation

Method validation demonstrates that an analytical procedure is suitable for its intended use. The core parameters evaluated during validation are specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Specificity (Selectivity)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For bioanalytical methods, this involves demonstrating a lack of interference from endogenous components in the biological matrix. This is typically achieved by analyzing blank samples of the matrix and comparing them to samples spiked with the analyte.

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For instance, a high-performance liquid chromatography (HPLC) method developed for the determination of lysine (B10760008) clonixinate, a salt of 2-(4-Toluidino)nicotinic acid, established a linearity range of 5-60 µg/mL with a coefficient of determination (r²) of 0.999. nih.gov

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or blank matrix and the percentage of the analyte recovered is calculated. For the HPLC method for lysine clonixinate, the recovery from spiked placebo and microemulsion samples was greater than 90% over the linear range. nih.gov Accuracy is typically assessed at a minimum of three concentration levels (low, medium, and high) within the specified range.

Precision

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually evaluated at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Reproducibility: The precision between laboratories (collaborative studies).

The precision is often expressed as the relative standard deviation (RSD) of a series of measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for the determination of impurities and for studies requiring the measurement of low concentrations of the analyte.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in the pH of the mobile phase, mobile phase composition, column temperature, and flow rate.

Illustrative Validation Data for a Hypothetical HPLC Method

While extensive, publicly available validation data specifically for 2-(4-Toluidino)nicotinic acid is limited, the following tables illustrate how the results of a comprehensive method validation study would be presented. The data is representative of what would be expected for a validated HPLC method for a similar small molecule pharmaceutical compound.

Table 1: Linearity and Range

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 5.0 | 125430 |

| 10.0 | 251050 |

| 20.0 | 503200 |

| 40.0 | 1005800 |

| 60.0 | 1509100 |

Table 2: Accuracy (Recovery)

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean, n=3) | Accuracy (% Recovery) |

|---|---|---|

| 10.0 (Low QC) | 9.85 | 98.5% |

| 30.0 (Mid QC) | 30.45 | 101.5% |

| 50.0 (High QC) | 49.70 | 99.4% |

Table 3: Precision (Intra-day and Inter-day)

| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6, over 3 days) |

|---|---|---|

| 10.0 (Low QC) | 1.8 | 2.5 |

| 30.0 (Mid QC) | 1.5 | 2.1 |

| 50.0 (High QC) | 1.2 | 1.9 |

Quality Assurance in Practice

Quality assurance (QA) ensures that the validated method is consistently applied and maintained throughout its lifecycle. This involves:

Standard Operating Procedures (SOPs): Detailed, written instructions on how to perform the analytical method to ensure consistency.

System Suitability Testing: Performed before each analytical run to confirm that the chromatographic system is adequate for the intended analysis. Parameters such as peak resolution, tailing factor, and theoretical plates are monitored.

Calibration and Maintenance of Equipment: Regular calibration and preventive maintenance of all analytical instruments, such as HPLC systems and analytical balances, are crucial for reliable results.

Training and Qualification of Personnel: Analysts must be properly trained in the validated method and their proficiency periodically assessed.

Documentation and Data Integrity: All aspects of the analysis, from sample receipt to the final report, must be meticulously documented. This includes raw data, calculations, and any deviations from the SOP. Data integrity is paramount to ensure that the results are traceable, accurate, and have not been altered.

Through the rigorous process of method validation and the continuous oversight of a quality assurance program, the analytical data generated for 2-(4-Toluidino)nicotinic acid can be considered reliable and scientifically sound, forming a solid foundation for further research and development.

Future Research Directions and Emerging Paradigms

Discovery of Novel Biological Targets and Pathways for 2-(4-Toluidino)nicotinic Acid

Historically, the biological activity of 2-(arylamino)nicotinic acid derivatives has been predominantly linked to the inhibition of cyclooxygenase (COX) enzymes, which is central to their anti-inflammatory effects. dntb.gov.uanih.gov However, the future of research on 2-(4-Toluidino)nicotinic acid will likely focus on identifying novel, non-COX biological targets to elucidate a broader mechanism of action and uncover new therapeutic potentials.

The exploration of new targets is supported by studies on structurally related compounds. For instance, the fenamate class of NSAIDs, which shares a similar structural scaffold, has been shown to act as activators of Slo2.1 potassium channels, a mechanism independent of COX inhibition. nih.gov This suggests that 2-(4-Toluidino)nicotinic acid could also modulate ion channels or other receptor families. Future research could employ high-throughput screening of diverse target panels, including G-protein coupled receptors (GPCRs), nuclear receptors, and various enzymes involved in cellular signaling pathways.

Furthermore, reports on other 2-(arylamino)nicotinic acid derivatives possessing antiviral and antitumor activities suggest that these compounds may interact with pathways beyond inflammation. researchgate.net Investigating these possibilities for 2-(4-Toluidino)nicotinic acid could reveal novel applications. Techniques such as chemical proteomics and affinity-based target identification will be instrumental in pulling down and identifying direct binding partners of the compound within the cellular proteome.

| Potential Research Area | Methodology | Potential Novel Targets/Pathways |

| Ion Channel Modulation | Electrophysiological screening (e.g., patch-clamp) | Potassium channels (e.g., Slo2.1), Calcium channels |

| Nuclear Receptor Activity | Reporter gene assays | Peroxisome proliferator-activated receptors (PPARs) |

| Kinase Inhibition Profiling | High-throughput kinase activity assays | Mitogen-activated protein kinases (MAPKs), Janus kinases (JAKs) |

| Antiviral/Antitumor Screening | Cell-based viability and replication assays | Viral enzymes, cell cycle regulators |

Development of Sophisticated In Vitro and Ex Vivo Research Models

To gain deeper insights into the biological effects of 2-(4-Toluidino)nicotinic acid, research must move beyond simple cell culture systems. The development and application of sophisticated in vitro and ex vivo models that better recapitulate human physiology are critical.

Three-dimensional (3D) cell cultures, such as spheroids and organoids, offer a more physiologically relevant environment by mimicking the cell-cell and cell-matrix interactions found in native tissues. mdpi.com For instance, developing gut or joint organoids could provide a powerful platform to study both the efficacy and the gastrointestinal side effects of 2-(4-Toluidino)nicotinic acid in a more complex, tissue-like context. mdpi.com

Microfluidic devices, often termed "skin-on-a-chip" or "organ-on-a-chip," represent another frontier. researchgate.net These models can simulate the dynamic environment of human tissues, including mechanical forces and fluid flow, and can even incorporate immune cells to model inflammatory responses more accurately. mdpi.com Such systems would be invaluable for studying the anti-inflammatory and pharmacokinetic properties of the compound.

Ex vivo models using fresh human or animal tissues will continue to be important. For example, an ex vivo assay using whole blood can determine the COX-1/COX-2 selectivity of NSAIDs by measuring prostanoid formation in different blood cell components after treatment. nih.govnih.gov This approach provides crucial information on a drug's selectivity profile in a complex biological matrix. nih.gov

| Model Type | Application for 2-(4-Toluidino)nicotinic Acid Research | Key Advantages |

| 3D Organoids (e.g., Intestinal, Synovial) | Efficacy testing, GI toxicity assessment, mechanism of action studies. | More physiologically relevant cell differentiation and tissue architecture. |

| Organ-on-a-Chip | Pharmacokinetic/pharmacodynamic (PK/PD) modeling, immune cell interaction studies. | Dynamic culture conditions, multi-organ interaction simulation. |

| Ex Vivo Human Skin/Blood | Determining COX selectivity, assessing topical anti-inflammatory potential. | Retains complex cellular and biochemical features of native tissue. reading.ac.uk |

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies

Omics technologies offer an unbiased, system-wide view of the molecular changes induced by a compound, moving beyond a single-target hypothesis. Integrating proteomics and metabolomics into the study of 2-(4-Toluidino)nicotinic acid can provide a comprehensive understanding of its mechanism of action and identify biomarkers of its effects.

Proteomics can be used to analyze global changes in protein expression and post-translational modifications following treatment with the compound. This could reveal unexpected pathway modulation. For example, proteomic analysis of brain regions in rats treated with nicotine (B1678760) identified changes in proteins related to energy metabolism, synaptic function, and oxidative stress. nih.gov A similar approach could uncover the broader cellular impacts of 2-(4-Toluidino)nicotinic acid.

Metabolomics , the study of small molecules or metabolites, can provide a functional readout of the physiological state of a biological system. mdpi.com Studies on other NSAIDs have used metabolomics to identify alterations in major metabolic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid metabolism. mdpi.com Applying targeted metabolomics could quantify changes in specific pathways, such as those involving amino acids, lipids, or energy intermediates, in response to 2-(4-Toluidino)nicotinic acid. mayo.edu

| Omics Technology | Potential Application | Expected Insights |

| Proteomics | Identify differentially expressed proteins in immune cells treated with the compound. | Elucidation of non-COX inflammatory pathways, identification of novel protein targets. |

| Metabolomics | Profile metabolic changes in plasma or tissues following administration. | Understanding of systemic metabolic impact, identification of biomarkers for efficacy or side effects. |

| Transcriptomics | Analyze changes in gene expression in response to the compound. | Identification of upstream regulatory pathways and transcription factors affected by the compound. |

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. harvard.edu These computational tools can be applied to 2-(4-Toluidino)nicotinic acid research in several ways, from designing novel derivatives to predicting their biological activities and potential for adverse effects.

Furthermore, generative AI models can be used for de novo drug design. nih.gov By learning the structural features required for activity against a specific target, these models can propose novel molecules based on the 2-(4-Toluidino)nicotinic acid scaffold with potentially improved potency, selectivity, or pharmacokinetic properties. tums.ac.ir This approach accelerates the design-test-learn cycle in medicinal chemistry.

| AI/ML Application | Description | Potential Impact |

| QSAR Modeling | Develop Quantitative Structure-Activity Relationship models to predict the anti-inflammatory potency or other activities of new derivatives. | Prioritize the synthesis of the most promising compounds. |

| Adverse Effect Prediction | Use ML models trained on clinical and preclinical data to predict the likelihood of side effects, such as gastrointestinal or cardiovascular events. mdpi.com | Guide the design of safer derivatives. |

| De Novo Design | Employ generative models to design novel molecules with optimized properties based on the 2-(4-Toluidino)nicotinic acid scaffold. | Accelerate the discovery of next-generation compounds. |

Exploration of Sustainable and Scalable Synthesis Methods for Research-Grade Material

The principles of green chemistry are increasingly important in pharmaceutical research and manufacturing. Future research on 2-(4-Toluidino)nicotinic acid and its derivatives will benefit from the development of more sustainable and scalable synthesis methods.

Traditional methods for synthesizing 2-(arylamino)nicotinic acids often involve harsh conditions, metal catalysts, and organic solvents. nih.gov Recent research has focused on developing more environmentally friendly alternatives. These include solvent-free reactions, the use of water as a solvent at high temperatures, and the application of greener catalysts like boric acid. researchgate.netnih.gov

For example, an environmentally friendly, solvent- and catalyst-free synthesis of 2-anilino nicotinic acid derivatives has been reported, offering excellent yields in short reaction times. dntb.gov.ua Another approach utilizes high-temperature water as a green solvent for the amination of 2-chloronicotinic acid. researchgate.net